Cas no 24229-48-9 (1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-)

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-, is a polyfunctional amine compound characterized by its tertiary and primary amine groups. This structure imparts versatility in applications such as catalysis, polymer modification, and chelation. The presence of multiple reactive sites enables efficient crosslinking in epoxy and polyurethane systems, enhancing mechanical and thermal properties. Its balanced hydrophilicity and reactivity make it suitable for use in aqueous and organic phases. The compound’s stability and selectivity are advantageous in pharmaceutical intermediates and specialty chemical synthesis. Careful handling is recommended due to its alkaline nature and potential sensitivity to moisture. Its tailored functionality supports precision in complex chemical processes.
1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- structure
24229-48-9 structure
Product name:1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-
CAS No:24229-48-9
MF:C7H19N3
Molecular Weight:145.246
CID:3918339
PubChem ID:16641491

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- 化学的及び物理的性質

名前と識別子

    • 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-
    • 1,3-Propanediamine, N3-(2-aminoethyl)-N1,N1-dimethyl-
    • CS-0258639
    • n-(2-amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine
    • 24229-48-9
    • {3-[(2-AMINOETHYL)AMINO]PROPYL}DIMETHYLAMINE
    • ZAA22948
    • EN300-7069010
    • N1-(2-Aminoethyl)-N3,N3-dimethylpropane-1,3-diamine
    • SCHEMBL2049977
    • AKOS002671638
    • インチ: InChI=1S/C7H19N3/c1-10(2)7-3-5-9-6-4-8/h9H,3-8H2,1-2H3
    • InChIKey: CDHZZIKUWAIMPH-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 145.157897619Da
  • 同位素质量: 145.157897619Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 63.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 41.3Ų

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1329309-50mg
{3-[(2-aminoethyl)amino]propyl}dimethylamine
24229-48-9 98%
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¥4960 2023-02-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1329309-1g
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Enamine
EN300-7069010-0.25g
{3-[(2-aminoethyl)amino]propyl}dimethylamine
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$452.0 2023-06-02
Enamine
EN300-7069010-10.0g
{3-[(2-aminoethyl)amino]propyl}dimethylamine
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$3929.0 2023-06-02
Enamine
EN300-7069010-0.1g
{3-[(2-aminoethyl)amino]propyl}dimethylamine
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Enamine
EN300-7069010-1.0g
{3-[(2-aminoethyl)amino]propyl}dimethylamine
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$914.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1329309-100mg
{3-[(2-aminoethyl)amino]propyl}dimethylamine
24229-48-9 98%
100mg
¥6842 2023-02-23
1PlusChem
1P01ZY6F-10g
n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine
24229-48-9 95%
10g
$4919.00 2023-12-18
Aaron
AR01ZYER-50mg
n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine
24229-48-9 95%
50mg
$317.00 2025-02-14
Aaron
AR01ZYER-5g
n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine
24229-48-9 95%
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$3669.00 2023-12-15

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- 関連文献

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-に関する追加情報

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- (CAS No. 24229-48-9)

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-, also known by its CAS registry number 24229-48-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of propanediamine, featuring a dimethyl substitution on the nitrogen atoms, which imparts unique chemical properties and reactivity. Its structure consists of a three-carbon chain with two amine groups at positions 1 and 3, one of which is substituted with a dimethyl group. This configuration makes it an important building block in the synthesis of advanced materials and functional molecules.

The synthesis of 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- typically involves multi-step organic reactions, often starting from simple precursors like propylene diamine or related compounds. The introduction of the dimethyl group is achieved through alkylation or acylation reactions, followed by careful purification to ensure high purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact of production.

One of the most notable applications of this compound is in the field of polymer chemistry. 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- serves as a key monomer in the production of polyamides and polyurethanes. These polymers are widely used in textiles, automotive components, and industrial coatings due to their excellent mechanical properties and thermal stability. Moreover, its ability to form stable amide bonds makes it a valuable precursor for high-performance fibers and composites.

In the realm of materials science, researchers have explored the use of 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- in the development of stimuli-responsive materials. By incorporating this compound into polymer networks, scientists have created materials that can undergo reversible changes in response to external stimuli such as temperature or pH levels. These materials hold promise for applications in drug delivery systems and smart packaging technologies.

Recent studies have also highlighted the potential of 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- in bio-related fields. For instance, its derivatives have been investigated for use as biocompatible adhesives and scaffolds in tissue engineering. The compound's ability to form strong bonds with biological tissues makes it an attractive candidate for medical applications such as wound closure and implantable devices.

Furthermore, 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- has found utility in catalysis and chemical process optimization. Its unique electronic properties make it an effective ligand in transition metal catalysts for various organic transformations. Recent breakthroughs in asymmetric catalysis have leveraged this compound to achieve high enantioselectivity in key industrial reactions.

The environmental impact of 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- has also been a topic of recent research. Studies have focused on developing sustainable production methods and recycling strategies to minimize waste and reduce energy consumption. Green chemistry approaches, such as using renewable feedstocks and enzymatic catalysts, are being explored to enhance the eco-friendliness of this compound's manufacturing process.

In conclusion,1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- (CAS No. 24229-48-9) is a multifaceted compound with a wide range of applications across diverse industries. Its chemical versatility and adaptability make it an essential component in modern material science and chemical engineering. As research continues to uncover new potential uses and improve existing processes, this compound is poised to play an even more significant role in shaping future technologies.

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